Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate
Description
Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by a chloromethyl (-CH2Cl) group at the 3-position and a trifluoromethyl (-CF3) group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions and functional group transformations .
Properties
Molecular Formula |
C10H8ClF3O2 |
|---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)7-2-6(5-11)3-8(4-7)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
HKHIGOJVJQBIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(chloromethyl)-5-(trifluoromethyl)benzoic acid.
Esterification: The benzoic acid derivative is then subjected to esterification using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms of the ester group.
Scientific Research Applications
Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. The chloromethyl group can act as a reactive site for further chemical modifications, allowing for the design of compounds with tailored biological activities.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
